molecular formula C22H23NO5 B2724472 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylamide CAS No. 1904607-30-2

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylamide

Cat. No.: B2724472
CAS No.: 1904607-30-2
M. Wt: 381.428
InChI Key: LXKFJKZEDWHENT-WEVVVXLNSA-N
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Description

This compound features a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group conjugated via an acrylamide backbone to a 1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl-methyl substituent. The benzo[d][1,3]dioxole moiety is a common pharmacophore in bioactive molecules, contributing to π-π stacking and hydrophobic interactions.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-26-17-6-7-18-16(12-17)3-2-10-22(18,25)13-23-21(24)9-5-15-4-8-19-20(11-15)28-14-27-19/h4-9,11-12,25H,2-3,10,13-14H2,1H3,(H,23,24)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKFJKZEDWHENT-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C=CC3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)/C=C/C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety linked to an acrylamide structure, which is known for its diverse biological activities. The molecular formula is C20H23N1O4C_{20}H_{23}N_{1}O_{4}, with a molecular weight of approximately 341.41 g/mol. The presence of the tetrahydronaphthalene derivative contributes to its structural complexity and potential pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to the target molecule. For instance, derivatives containing the benzo[d][1,3]dioxole structure have shown promising results in inhibiting cancer cell proliferation. A notable study demonstrated that compounds with similar structural features exhibited cytotoxic effects against various cancer cell lines, including HL-60 and H460 , with IC50 values in the low micromolar range .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound A (similar structure)HL-6012Induces apoptosis via caspase activation
Compound B (similar structure)H46015Cell cycle arrest at G2/M phase
Target CompoundNot yet tested-Hypothesized to have similar effects

The proposed mechanisms through which compounds like the target molecule exert their biological effects include:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of cyclins and CDKs resulting in G2/M phase arrest.
  • Targeting Kinases : Potential interaction with protein kinases involved in cellular signaling pathways.

Case Study 1: Cytotoxicity Evaluation

In a controlled study evaluating the cytotoxicity of several derivatives, it was found that those containing the benzo[d][1,3]dioxole moiety had significant cytotoxic effects on cancer cells. The study utilized fluorescence-activated cell sorting (FACS) analysis to confirm apoptosis as a mechanism of action.

Case Study 2: Structure-Activity Relationship (SAR)

A series of analogs were synthesized to investigate the relationship between structure and biological activity. The presence of specific functional groups was correlated with increased potency against cancer cell lines. Compounds with hydroxyl and methoxy substitutions showed enhanced activity compared to their unsubstituted counterparts.

Additional Biological Activities

Beyond anticancer properties, compounds with similar structures have been studied for their effects on:

  • Antimicrobial Activity : Some derivatives have demonstrated efficacy against various bacterial strains.
  • Anti-inflammatory Properties : Potential modulation of inflammatory pathways has been suggested based on preliminary studies.

Comparison with Similar Compounds

Structural Analogues and Substitutional Variations

The following table summarizes key structural analogs, their substitution patterns, and biological activities:

Compound Name / ID R-Group (N-Substituent) Biological Activity / Application Source
Target Compound 1-Hydroxy-6-methoxy-tetrahydronaphthalenyl-methyl Not explicitly stated (inferred from analogs) N/A
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-phenethylacrylamide (Compound 12) Phenethyl Cytotoxic (A549 lung cancer cells)
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxyphenethyl)acrylamide 4-Hydroxyphenethyl Anti-obesity (PPAR-γ/FAS inhibition)
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(3,4-dimethoxyphenethyl)acrylamide (Compound 13) 3,4-Dimethoxyphenethyl Chemopreventive (synthesis focus)
(E)-N-(6-Methylbenzothiazol-2-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide 6-Methylbenzothiazol-2-yl Not explicitly stated
3-Benzo[1,3]dioxol-5-yl-N,N-dimethylacrylamide N,N-Dimethyl Solubility modifier (inferred)

Key Structural and Functional Differences

N-Substituent Complexity :

  • The target compound’s tetrahydronaphthalenyl group introduces stereochemical and hydrogen-bonding diversity compared to simpler phenethyl (e.g., ) or benzothiazole () groups. This may enhance receptor selectivity or metabolic stability.
  • Methoxy and hydroxy substituents (e.g., ) influence electronic properties and bioavailability. Hydroxy groups may increase polarity, while methoxy groups enhance lipophilicity.

Hydroxyphenethyl analogs () target lipid metabolism pathways (PPAR-γ/FAS), highlighting substituent-dependent mechanistic divergence.

Synthetic Accessibility :

  • Phenethyl and benzothiazole derivatives (e.g., ) are synthesized via straightforward amide coupling, whereas the tetrahydronaphthalenyl group may require multi-step functionalization .

Physicochemical and Spectroscopic Comparisons

The table below compares NMR data and molecular weights of select analogs:

Compound 1H NMR Key Signals (δ, ppm) Molecular Weight (g/mol) Source
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(3,4-dimethoxyphenethyl)acrylamide δ 7.50 (d, J=15.2 Hz), 6.95–6.71 (aromatic H), 3.84 (OCH3), 3.60 (NHCH2), 2.78 (CH2) 355.34
N-(Benzo[d][1,3]dioxol-5-yl)-2-(benzylthio)acetamide (K-16) δ 8.37 (s, NH), 7.19–6.73 (aromatic H), 3.75 (SCH2), 2.31 (CH3) 338.08
Target Compound (Inferred) Expected signals: δ 6.8–7.5 (aromatic H), 3.7–4.2 (OCH3/OH), 2.5–3.5 (tetrahydronaphthalene) ~425.45 (estimated) N/A
  • The benzo[d][1,3]dioxole moiety consistently resonates at δ 6.7–7.5 ppm for aromatic protons.
  • Methoxy groups (e.g., ) appear as singlets near δ 3.8–4.0 ppm.

Computational and Similarity Analysis

  • For example, the target compound and ’s phenethyl derivative likely share >70% similarity based on shared benzo[d][1,3]dioxole and acrylamide motifs.

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